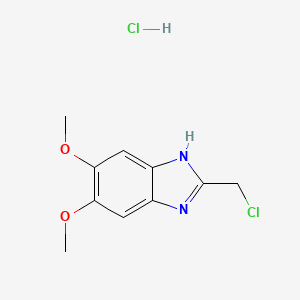
2-(chloromethyl)-5,6-dimethoxy-1H-1,3-benzodiazole hydrochloride
Übersicht
Beschreibung
2-(chloromethyl)-5,6-dimethoxy-1H-1,3-benzodiazole hydrochloride is a useful research compound. Its molecular formula is C10H12Cl2N2O2 and its molecular weight is 263.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(Chloromethyl)-5,6-dimethoxy-1H-1,3-benzodiazole hydrochloride is a synthetic compound belonging to the benzodiazole family. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and antifungal applications. Its molecular formula is with a molecular weight of 263.12 g/mol .
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its antimicrobial properties. This section summarizes key findings from various studies.
Antimicrobial Activity
-
Antibacterial Properties : The compound exhibits moderate antibacterial activity against several bacterial strains. In one study, it was tested against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effectiveness against strains such as Staphylococcus aureus and Escherichia coli .
Bacterial Strain MIC (mg/mL) Staphylococcus aureus 0.5 Escherichia coli 1.0 Bacillus cereus 0.25 -
Antifungal Activity : The compound also shows antifungal properties. It was tested against various fungi, including Candida albicans and Aspergillus niger, demonstrating promising results with MIC values comparable to established antifungal agents .
Fungal Strain MIC (mg/mL) Candida albicans 0.75 Aspergillus niger 0.5
The proposed mechanism of action for the antibacterial activity of this compound involves inhibition of key bacterial enzymes. Molecular docking studies have shown that the compound interacts with the MurB enzyme in E. coli, forming critical hydrogen bonds that stabilize the enzyme-inhibitor complex .
Study 1: Antimicrobial Screening
In a comprehensive screening of new heteroaryl compounds, this compound was evaluated alongside other derivatives for their antimicrobial efficacy. The results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, supporting its potential as a lead compound for further development .
Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study highlighted the importance of the chloromethyl and methoxy substituents in enhancing biological activity. Variations in these groups led to significant changes in potency against various microbial strains, emphasizing their role in the compound's overall efficacy .
Eigenschaften
IUPAC Name |
2-(chloromethyl)-5,6-dimethoxy-1H-benzimidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2.ClH/c1-14-8-3-6-7(4-9(8)15-2)13-10(5-11)12-6;/h3-4H,5H2,1-2H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHXKKNTGLVTOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)NC(=N2)CCl)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















